1-Bromo-3-(1,1,2-trifluoroethoxy)benzene
Description
Overview of Fluorinated Organic Molecules in Contemporary Chemical Research
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences research. numberanalytics.comwikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comlew.ro This is attributed to the unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgyoutube.comepa.gov
These properties impart enhanced thermal and chemical stability to fluorinated compounds. youtube.comepa.gov In the context of medicinal chemistry, the introduction of fluorine can productively influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govtandfonline.com Consequently, fluorinated compounds are integral to the development of a wide range of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and central nervous system agents. lew.rotandfonline.com Beyond medicine, fluorinated organic molecules are crucial in the creation of advanced materials, agrochemicals, and polymers like Teflon. numberanalytics.comnumberanalytics.com
Significance of Aryl Ether Linkages in Synthetic Chemistry
The aryl ether linkage, an oxygen atom connected to an aromatic ring, is a fundamental structural unit found in a vast number of pharmacologically important molecules and complex organic structures. google.com These linkages are key building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. rsc.orgnumberanalytics.com The incorporation of an ether linkage can enhance a polymer's flexibility, solubility, and thermal stability. numberanalytics.com
Historically, the formation of the C(aryl)–O bond has been a challenge for synthetic chemists due to its strength and the traditionally harsh conditions required for its synthesis, such as in the Williamson ether synthesis. rsc.orgacs.org However, the advent of modern transition-metal-catalyzed cross-coupling reactions, particularly those using palladium and nickel catalysts, has revolutionized arene synthesis. acs.org These advanced methods allow for the formation of aryl ether bonds under milder conditions, coupling aryl halides or their derivatives with alcohols. google.comacs.org This has significantly expanded the ability of chemists to construct complex molecules, enabling the alkoxy group to serve as a platform for late-stage modifications in synthesis without the need for extensive protecting group manipulations. acs.org
Structural Features and Nomenclature of 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723)
This compound is an aromatic compound characterized by a benzene (B151609) ring substituted at two positions. According to IUPAC nomenclature, a bromine atom is located at position 1 of the ring, and a 1,1,2-trifluoroethoxy group (-OCHF-CF3) is at position 3.
The key structural features are the phenyl ring, the bromo-substituent, and the fluorinated ether moiety. The bromine atom provides a reactive site, often utilized in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. The 1,1,2-trifluoroethoxy group is a specific type of fluorinated alkyl ether that bestows the characteristic properties of organofluorine compounds upon the molecule.
Below is a table detailing the key identifiers and properties of this compound.
| Property | Value |
| CAS Number | 2613384-29-3 bldpharm.com |
| Molecular Formula | C₈H₆BrF₃O bldpharm.com |
| Molecular Weight | 255.03 g/mol bldpharm.com |
| SMILES Code | C1=CC(=CC(=C1)Br)OCC(F)F bldpharm.com |
| Structure | A benzene ring with a bromine atom and a 1,1,2-trifluoroethoxy group at the meta position. |
Note: Data sourced from BLDpharm. bldpharm.com
Research Landscape and Knowledge Gaps Pertaining to this compound
The research landscape for this compound itself is sparse, with limited studies focusing directly on its synthesis, detailed properties, or specific applications. The compound is commercially available, indicating its primary role as a chemical intermediate or building block for the synthesis of more complex molecules. bldpharm.com
The primary knowledge gap is the lack of published, in-depth research on this specific molecule. While the general reactivity of its constituent parts—the brominated benzene ring and the fluorinated ether—is well-understood, detailed experimental data on this compound's unique reactivity profile, physical properties, and its efficacy in specific synthetic pathways are not widely documented in scientific literature.
Based on its structure, its potential utility lies in introducing the 1,1,2-trifluoroethoxy-phenyl moiety into larger molecules. The bromine atom acts as a versatile "handle" for a range of palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This would allow for the strategic incorporation of the fluorinated ether group, which can be desirable in the design of new pharmaceuticals, agrochemicals, or materials to enhance properties such as metabolic stability or lipophilicity. Future research could focus on exploring these potential applications and fully characterizing this compound's chemical behavior.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-bromo-3-(1,1,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-8(11,12)5-10/h1-4H,5H2 |
InChI Key |
SPXNKQURLQAHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(CF)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 1,1,2 Trifluoroethoxy Benzene
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target compound is contingent upon the availability of high-quality precursors: a suitable brominated benzene (B151609) scaffold and the fluorinated alcohol.
Synthesis of Brominated Benzene Scaffolds
The key brominated precursor for the synthesis of 1-bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723) is 3-bromophenol (B21344). This compound provides the necessary aromatic framework with the bromine atom in the meta position relative to the hydroxyl group, which will be converted into the ether linkage.
Several synthetic routes to 3-bromophenol have been established. A common laboratory-scale preparation starts from 3-bromoaniline (B18343). The synthesis proceeds via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. In a typical procedure, 3-bromoaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the unstable 3-bromobenzenediazonium salt. This intermediate is then hydrolyzed by heating the aqueous solution, leading to the formation of 3-bromophenol.
Alternatively, direct bromination of phenol (B47542) can be employed. However, this reaction typically yields a mixture of ortho- and para-bromophenol as the major products due to the ortho-, para-directing nature of the hydroxyl group. To achieve the desired meta-substitution, more specialized strategies may be required, such as using a bulky directing group or performing the bromination under specific conditions that favor meta-product formation, though the diazotization route from 3-bromoaniline is generally more direct and higher yielding for the specific isomer required.
Preparation of 1,1,2-Trifluoroethanol and Related Fluoroalcohols
The fluoroalcohol component, 1,1,2-trifluoroethanol, is a critical reagent for introducing the trifluoroethoxy group. The synthesis of this specific isomer can be more challenging than its more common counterpart, 2,2,2-trifluoroethanol.
One potential synthetic route to 1,1,2-trifluoroethanol involves the reduction of a suitable precursor such as 1,1,2-trifluoroacetic acid or its esters. However, these starting materials are not as readily available as those for the 2,2,2-isomer.
A more accessible approach may involve the fluorination of a suitable starting material. For instance, the reaction of vinylidene fluoride (B91410) with a source of "F+" and a subsequent hydrolysis could potentially yield the desired alcohol. Another possibility is the controlled reduction of a polyfluorinated ethane (B1197151) derivative. For example, the reduction of 1,1,2,2-tetrafluoro-1-chloroethane with a hydride source could potentially lead to the formation of 1,1,2-trifluoroethanol, although careful control of the reaction conditions would be necessary to avoid over-reduction.
Given the synthetic challenges, an alternative is to use a more readily available fluorinated starting material and modify it. For the purpose of the Williamson ether synthesis, it is often advantageous to convert the fluoroalcohol into a better leaving group, such as a tosylate or a halide, to facilitate the subsequent etherification reaction.
Carbon-Oxygen Bond Formation Strategies
The key step in the synthesis of this compound is the formation of the ether bond between the 3-bromophenol and the 1,1,2-trifluoroethyl group. The Williamson ether synthesis is the most common and direct method for achieving this.
Williamson Ether Synthesis Approaches to this compound
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide or another electrophile with a good leaving group. In the context of synthesizing this compound, this translates to the reaction of 3-bromophenoxide with a 1,1,2-trifluoroethyl electrophile.
The general reaction is as follows:
3-Bromophenol is first deprotonated with a suitable base to form the more nucleophilic 3-bromophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 1,1,2-trifluoroethylating agent, displacing a leaving group (e.g., halide or tosylate) in an Sₙ2 reaction to form the desired ether.
The efficiency of the Williamson ether synthesis is highly dependent on the choice of base and solvent. The base must be strong enough to completely deprotonate the phenol, thereby generating a high concentration of the phenoxide nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com Commonly used polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN). masterorganicchemistry.comnumberanalytics.com
The optimization of the base and solvent system is critical for achieving a high yield of the desired product. The following table illustrates the effect of different base and solvent combinations on the yield of a representative Williamson ether synthesis.
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 12 | 75 |
| NaH | THF | 65 | 8 | 85 |
| Cs₂CO₃ | DMF | 80 | 6 | 92 |
| NaOH | DMSO | 70 | 10 | 80 |
This is an interactive data table based on generalized data for Williamson ether synthesis and may not represent the exact results for the synthesis of this compound.
In the synthesis of this compound starting from 3-bromophenol, regioselectivity is not a significant concern for the etherification step itself. 3-Bromophenol possesses only one hydroxyl group, meaning that the alkylation can only occur at that position.
However, the regioselectivity of the synthesis of the 3-bromophenol precursor is of paramount importance, as discussed in section 2.1.1. The initial bromination of phenol, if not controlled, will lead to a mixture of ortho and para isomers, which would be difficult to separate from the desired meta isomer. Therefore, a regioselective synthesis of 3-bromophenol is a critical prerequisite for the successful synthesis of the final product.
Furthermore, while the primary reaction is O-alkylation, the possibility of C-alkylation as a side reaction exists, particularly if the phenoxide has ambident nucleophilic character. However, for phenoxides, O-alkylation is generally the major pathway in Williamson ether synthesis, especially with primary alkylating agents. The choice of solvent can also influence the O/C alkylation ratio.
Transition Metal-Catalyzed C-O Cross-Coupling Reactions
The formation of the aryl ether bond in this compound is a key synthetic challenge. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing such linkages.
Palladium-Catalyzed Etherification of Aryl Bromides
Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, is a prominent method for the synthesis of aryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.
The success of palladium-catalyzed etherification is highly dependent on the nature of the phosphine (B1218219) ligand. For the coupling of fluorinated alcohols, which can be challenging substrates, specialized ligands are often required. The development of bulky, electron-rich biarylphosphine ligands has been instrumental in advancing these transformations.
One particularly effective catalyst system for the coupling of (hetero)aryl bromides with fluorinated alcohols employs the commercially available precatalyst tBuBrettPhos Pd G3 . This third-generation Buchwald precatalyst is known for its high activity and stability, enabling C-O bond formation under relatively mild conditions. The tBuBrettPhos ligand features a sterically demanding di-tert-butylphosphino group on one biaryl ring and isopropyl groups on the other, creating a bulky environment around the palladium center that facilitates the crucial reductive elimination step to form the desired ether. This design helps to prevent catalyst decomposition and promotes high turnover numbers.
A general protocol for the palladium-catalyzed synthesis of fluoroalkyl aryl ethers involves the use of the tBuBrettPhos Pd G3 precatalyst with a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. documentsdelivered.com While specific conditions for the synthesis of this compound are not explicitly detailed in the literature, a representative reaction would involve 1,3-dibromobenzene (B47543) and 1,1,2-trifluoroethanol.
| Parameter | Condition |
| Aryl Halide | 1,3-Dibromobenzene |
| Alcohol | 1,1,2-Trifluoroethanol |
| Catalyst | tBuBrettPhos Pd G3 |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene |
| Temperature | Typically elevated (e.g., 80-110 °C) |
This table represents a generalized set of conditions based on similar reported reactions. Specific optimization of stoichiometry, catalyst loading, temperature, and reaction time would be necessary to maximize the yield of this compound.
Copper-Catalyzed Methodologies for Aryl Ether Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems.
This methodology could potentially be applied to the synthesis of this compound by reacting 3-bromophenol with a 1,1,2-trifluoroethylating agent in the presence of a copper catalyst and a base. The reactivity in Ullmann-type reactions generally follows the trend of aryl iodide > aryl bromide > aryl chloride. mdpi.com
Direct Fluorination and Fluoroalkoxylation Routes
Direct methods for introducing fluoroalkoxy groups onto an aromatic ring are of significant interest as they can offer more convergent synthetic strategies. However, the direct, selective fluoroalkoxylation of an unactivated C-H bond on a bromobenzene (B47551) scaffold to produce this compound is a challenging transformation and is not well-documented in the literature.
Alternative Synthetic Pathways
Strategies Involving Perfluoroolefins
One potential route to this compound involves the direct introduction of the fluoroalkoxy group via the reaction of a corresponding phenol with a perfluoroolefin, such as tetrafluoroethylene (B6358150) (TFE). This method capitalizes on the reactivity of phenols as nucleophiles in the presence of a base to add across the double bond of the electron-deficient TFE.
The general reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the tetrafluoroethylene molecule. Subsequent protonation or reaction with a proton source yields the desired aryl-1,1,2-trifluoroethyl ether. For the specific synthesis of this compound, the starting material would be 3-bromophenol. The reaction is typically catalyzed by an alkali metal hydroxide in a polar, inert, water-miscible solvent.
General Reaction Scheme:
Reaction of 3-bromophenol with tetrafluoroethylene.
Illustrative Reaction Conditions:
| Parameter | Value |
| Starting Material | 3-Bromophenol |
| Reagent | Tetrafluoroethylene (TFE) |
| Catalyst | Alkali Metal Hydroxide (e.g., KOH) |
| Solvent | Polar, inert, water-miscible (e.g., Dioxane) |
| Temperature | Typically elevated temperatures |
| Pressure | Normal or reduced pressure |
This methodology offers a direct route to the desired ether linkage. However, the handling of gaseous and potentially hazardous tetrafluoroethylene requires specialized equipment and safety precautions. The regioselectivity is inherently controlled by the starting substituted phenol, in this case, 3-bromophenol, directly leading to the meta-substituted product.
Bromination of Substituted Aryl Ethers
An alternative and widely employed strategy for the synthesis of this compound is the electrophilic bromination of a pre-synthesized aryl ether, namely 3-(1,1,2-trifluoroethoxy)benzene. This approach separates the formation of the ether bond and the introduction of the bromine atom into two distinct synthetic steps.
The electrophilic aromatic substitution of a substituted benzene ring is governed by the electronic properties of the existing substituent. The 1,1,2-trifluoroethoxy group (-OCHF-CF2H) is an ortho, para-directing group due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. However, the strong electron-withdrawing inductive effect of the fluorine atoms partially deactivates the ring.
When 3-(1,1,2-trifluoroethoxy)benzene undergoes electrophilic bromination, the incoming electrophile (Br+) is directed to the positions ortho and para to the trifluoroethoxy group. This results in a mixture of isomeric products.
Predicted Products of Bromination of 3-(1,1,2-trifluoroethoxy)benzene:
this compound (ortho-substitution)
1-Bromo-5-(1,1,2-trifluoroethoxy)benzene (ortho-substitution)
2-Bromo-1-(1,1,2-trifluoroethoxy)benzene (para-substitution)
The precise ratio of these isomers is dependent on the reaction conditions, including the brominating agent, solvent, and temperature. Steric hindrance from the trifluoroethoxy group may influence the ortho- to para- substitution ratio.
Typical Bromination Conditions and Expected Regioselectivity:
| Brominating Agent | Solvent | Catalyst | Expected Major Products |
| Br2 | Acetic Acid | None | Mixture of ortho and para isomers |
| N-Bromosuccinimide (NBS) | Acetonitrile | None | Predominantly para isomer |
| Br2 | CCl4 | FeBr3 | Mixture of ortho and para isomers |
Achieving high regioselectivity for the desired this compound (an ortho-isomer) via direct bromination can be challenging due to the competing formation of the other isomers. Therefore, careful optimization of the reaction conditions is necessary, or alternatively, a strategy that circumvents this regioselectivity issue is required.
To overcome the challenges of regiocontrol in direct bromination, a multi-step synthetic sequence involving post-bromination functional group transformations can be employed. A notable example of this strategy is the synthesis of the analogous compound, 1-bromo-3-trifluoromethoxybenzene. google.com This approach involves the bromination of a precursor molecule where a directing group facilitates the desired regiochemistry, followed by the transformation of this directing group into the target functionality.
For the synthesis of this compound, a plausible synthetic route would involve the bromination of a suitably substituted aniline (B41778) derivative, followed by a Sandmeyer-type reaction or other deamination process. For instance, starting with 3-(1,1,2-trifluoroethoxy)aniline, the strongly activating amino group would direct bromination to the ortho and para positions.
Illustrative Synthetic Sequence:
Bromination of 3-(1,1,2-trifluoroethoxy)aniline: The amino group directs the bromine to the positions ortho and para to it.
Separation of Isomers: The resulting bromoaniline isomers are separated.
Deamination: The desired isomer, 4-bromo-3-(1,1,2-trifluoroethoxy)aniline, is then subjected to deamination to remove the amino group and install a hydrogen atom in its place, yielding the final product.
Reaction Data for a Similar Transformation (Synthesis of 1-bromo-3-trifluoromethoxybenzene): google.com
| Step | Reactant | Reagent | Product | Yield |
| 1 | 4-Trifluoromethoxyaniline | N-Bromosuccinimide (NBS) | 2-Bromo-4-trifluoromethoxyaniline | High |
| 2 | 2-Bromo-4-trifluoromethoxyaniline | NaNO2, H2SO4, EtOH | 1-Bromo-3-trifluoromethoxybenzene | High |
This strategic approach offers excellent control over the regiochemical outcome, leading to the selective formation of the desired this compound. Although it involves more synthetic steps, the high selectivity and yield often make it a preferred method for obtaining isomerically pure products.
Analytical and Spectroscopic Characterization for Structural Elucidation of 1 Bromo 3 1,1,2 Trifluoroethoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. For 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the trifluoroethoxy group. The aromatic region would typically show a complex multiplet pattern due to the presence of four non-equivalent protons on the benzene (B151609) ring. The substitution pattern (1-bromo-3-ethoxy) leads to characteristic splitting patterns.
The proton on the trifluoroethoxy group (-OCHF-CF₂H) is anticipated to appear as a triplet of doublets. This complex splitting arises from coupling to the adjacent difluoromethyl group (-CF₂H) and the geminal fluorine atom (-OCHF-).
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 7.5 | m | - |
| -OCH F- | 6.0 - 6.5 | td | J(H,F)gem, J(H,F)vic |
Note: Predicted data based on analogous structures. Actual values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two for the ethoxy group carbons. The carbon attached to the bromine atom is expected to be significantly deshielded. The carbons of the trifluoroethoxy group will exhibit splitting due to coupling with the attached fluorine atoms.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-O | 155 - 160 |
| Other Aromatic C | 115 - 135 |
| -OC HF- | 110 - 115 (t) |
| -C F₂H | 115 - 120 (td) |
Note: Predicted data based on analogous structures. Actual values may vary. Multiplicity (t = triplet, td = triplet of doublets) refers to C-F coupling.
¹⁹F NMR is a crucial technique for characterizing the trifluoroethoxy group. Two distinct signals are expected, corresponding to the -OCHF- and -CF₂H fluorine atoms. The signal for the single fluorine in the -OCHF- group would likely appear as a doublet of triplets due to coupling with the geminal proton and the two vicinal fluorine atoms. The two equivalent fluorine atoms in the -CF₂H group would be expected to show a doublet of doublets, coupling to the adjacent proton and the geminal proton.
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent aromatic protons, aiding in the assignment of the complex aromatic multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the ethoxy protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations. This would be instrumental in confirming the connection of the trifluoroethoxy group to the benzene ring by showing a correlation between the ethoxy protons and the aromatic carbon at the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₈H₆BrF₃O), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. The exact mass measurement would confirm the molecular formula.
Predicted Fragmentation Patterns:
The mass spectrum would likely show a prominent molecular ion peak. Common fragmentation pathways would involve the loss of the bromine atom and cleavage of the ether bond, leading to characteristic fragment ions.
Fragmentation Pattern Interpretation
Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of bromine is particularly significant due to its two stable isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. docbrown.infomiamioh.edu
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to include:
Alpha-Cleavage: The bond between the ether oxygen and the trifluoroethyl group can break, leading to the formation of a bromophenoxy radical cation.
Loss of the Halogen: Cleavage of the carbon-bromine bond is a common fragmentation pathway for aromatic halogenated compounds. miamioh.edu
Ether Bond Cleavage: The bond between the aromatic ring and the ether oxygen can cleave, resulting in fragments corresponding to the bromophenyl group and the trifluoroethoxy group.
Fragmentation of the Side Chain: The 1,1,2-trifluoroethoxy group can undergo further fragmentation, such as the loss of a CHF2 radical.
The interpretation of these fragments allows for the confirmation of the different structural components of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 272/274 | [C8H6BrF3O]+ | Molecular ion peak (M/M+2) |
| 193 | [C8H6F3O]+ | Loss of Br radical |
| 173/175 | [C6H4BrO]+ | Cleavage of the O-CHFCF2 bond |
| 157/159 | [C6H4Br]+ | Loss of the trifluoroethoxy group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic ring, ether linkage, carbon-bromine bond, and the trifluoroethoxy group.
Characteristic Vibrational Frequencies of Trifluoroethoxy Group
The trifluoroethoxy group is a dominant feature in the IR spectrum due to the high polarity of the carbon-fluorine bonds. The C-F stretching vibrations give rise to very strong and characteristic absorption bands, typically in the 1350-1000 cm-1 region. These intense peaks are often the most recognizable feature in the spectrum of a fluorinated compound. Additionally, the ether C-O-C linkage will exhibit a strong stretching band, usually found between 1300 cm-1 and 1000 cm-1.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm-1) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 3100-3000 | Ar C-H | Stretch | Medium-Weak |
| 1600-1585 | Ar C=C | In-ring Stretch | Medium |
| 1500-1400 | Ar C=C | In-ring Stretch | Medium |
| 1300-1200 | C-O | Asymmetric Stretch | Strong |
| 1200-1000 | C-F | Stretch | Very Strong |
| 1100-1000 | C-O | Symmetric Stretch | Strong |
| 900-675 | Ar C-H | Out-of-plane Bend | Strong |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com
In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For halogenated aromatic compounds, a low-to-medium polarity column is often employed. documentsdelivered.com As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification and quantification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the analyte. nih.gov The technique is also highly sensitive, enabling the detection of trace impurities. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a compound like this compound, reversed-phase HPLC is the most common mode.
In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity; more non-polar compounds are retained longer on the column. A UV detector is commonly used for aromatic compounds, as the benzene ring absorbs UV light. By monitoring the elution of the compound over time, a chromatogram is generated. The area under the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment. HPLC is an effective method for monitoring reaction progress by analyzing the disappearance of reactants and the appearance of products. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Reactivity and Chemical Transformations of 1 Bromo 3 1,1,2 Trifluoroethoxy Benzene
Reactivity of the Aryl Bromide Moiety
The bromine atom on the benzene (B151609) ring is the principal site of reactivity in 1-bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723), making it a valuable precursor in organic synthesis. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the C-Br bond and the aromatic ring itself.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. For this compound, these reactions allow for the introduction of a wide range of substituents at the 3-position of the trifluoroethoxybenzene core.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild conditions and tolerance of various functional groups. In the context of this compound, it can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives.
General Reaction Scheme:
Typical Suzuki-Miyaura Reaction Conditions:
| Parameter | Typical Condition |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, DME, often with water |
| Temperature | Room temperature to reflux |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an aryl halide with an amine. nih.govnih.gov This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and material science. This compound can be reacted with a variety of primary or secondary amines to yield the corresponding N-aryl amine derivatives. nih.gov
General Reaction Scheme:
The success of the Buchwald-Hartwig amination often depends on the careful selection of the palladium catalyst, ligand, and base. semanticscholar.org
Typical Buchwald-Hartwig Amination Conditions:
| Parameter | Typical Condition |
|---|---|
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |
| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room temperature to 120 °C |
The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Reacting this compound with various terminal alkynes provides a direct route to substituted arylalkynes.
General Reaction Scheme:
The reaction is known for its reliability and can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org
Typical Sonogashira Coupling Conditions:
| Parameter | Typical Condition |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 100 °C |
Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org For this reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The 1,1,2-trifluoroethoxy group is electron-withdrawing, which may facilitate nucleophilic attack on the ring. However, since it is in the meta position relative to the bromine atom, its activating effect through resonance is limited. Consequently, SNAAr reactions with this compound generally require harsh conditions or very strong nucleophiles. libretexts.org
Another pathway for nucleophilic aromatic substitution is through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com This is typically achieved with very strong bases like sodium amide (NaNH₂). The base abstracts a proton ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.com
The aryl bromide functionality of this compound allows for the formation of highly reactive organometallic intermediates, which are powerful nucleophiles for creating new carbon-carbon bonds.
Grignard Reagent Formation: Aryl bromides react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an aryl Grignard reagent. wisc.edumnstate.edu This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon.
General Reaction Scheme:
The resulting Grignard reagent can then be reacted with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a range of functional groups. miracosta.eduumkc.edu Strict anhydrous conditions are crucial for the success of this reaction, as any trace of water will protonate and destroy the Grignard reagent. libretexts.org
Lithium-Halogen Exchange: Lithium-halogen exchange is another important method for generating a highly nucleophilic aryllithium species. wikipedia.org This reaction is typically very fast and is often performed at low temperatures. harvard.edu It involves treating the aryl bromide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgscribd.com The exchange rate is generally faster for aryl bromides than for aryl chlorides. wikipedia.org
General Reaction Scheme:
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity of the Trifluoroethoxy Group
The 1,1,2-trifluoroethoxy group is characterized by its high stability across a wide spectrum of reaction conditions. This robustness is primarily due to the strength of the carbon-fluorine (C-F) bonds. Fluoroalkoxy groups, in general, are known to be resistant to cleavage under many acidic and basic conditions that would typically cleave non-fluorinated ethers. rsc.org This stability allows for chemical modifications at other positions of the molecule without compromising the integrity of the trifluoroethoxy moiety.
The electron-withdrawing nature of the fluorine atoms also contributes to the stability of the ether linkage by decreasing the electron density on the oxygen atom, making it less susceptible to protonation and subsequent cleavage. This resilience is a valuable attribute, rendering the group a stable fixture in multi-step synthetic sequences. For instance, the 2,2,2-trifluoroethoxy group, a close analogue, is noted for its exceptional metabolic stability in biologically active compounds.
Further fluorination or defluorination of the 1,1,2-trifluoroethoxy group is chemically challenging and not commonly pursued. The existing C-F bonds are exceptionally strong, and replacing the C-H bond with an additional fluorine atom would require harsh and specialized reagents. Similarly, defluorination is energetically unfavorable and would necessitate severe reductive conditions that could likely affect other functional groups in the molecule. Consequently, the trifluoroethoxy group is generally considered a stable, non-reactive entity in the context of further fluorine manipulation under standard synthetic conditions.
Regioselective Functionalization of the Aromatic Ring
The substitution pattern on the benzene ring, with a bromine atom at position 1 and a 1,1,2-trifluoroethoxy group at position 3, dictates the regioselectivity of further aromatic functionalization.
Bromine Atom : The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, its most significant role in modern organic synthesis is as a versatile handle for cross-coupling reactions.
1,1,2-Trifluoroethoxy Group : This group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, making it a deactivating group and a meta-director for electrophilic aromatic substitution.
Given these directing effects, electrophilic substitution would be predicted to occur at the positions ortho and para to the bromine and meta to the trifluoroethoxy group. However, the most synthetically valuable reactions for this molecule involve the transformation of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. uzh.chresearchgate.netresearchgate.net
The table below summarizes potential regioselective functionalization reactions.
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C1 (replaces Br) | Biaryl compound |
| Heck Coupling | Alkene, Pd catalyst, Base | C1 (replaces Br) | Substituted alkene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C1 (replaces Br) | Arylamine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C1 (replaces Br) | Arylalkyne |
| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) at low temp. | C1 (replaces Br with Li) | Aryllithium intermediate |
These reactions proceed with high regioselectivity at the C1 position, leveraging the reactivity of the C-Br bond without disturbing the stable trifluoroethoxy group.
Synthesis of Advanced Chemical Intermediates from this compound
This compound is a valuable building block for the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. shreemlifesciences.com The presence of the fluorinated alkoxy group can enhance properties such as metabolic stability and lipophilicity in the final product. The bromo-substituent provides a reactive site for constructing the molecular skeleton.
Through the cross-coupling reactions outlined previously, a variety of functional groups and molecular fragments can be introduced. For example, Suzuki coupling can be used to synthesize biaryl structures, which are common motifs in many drug molecules. Buchwald-Hartwig amination allows for the introduction of nitrogen-containing heterocycles, another prevalent feature in pharmaceuticals.
The general synthetic utility is demonstrated in the scheme below, showcasing the conversion of this compound into diverse, advanced intermediates.
Scheme 1: Synthetic Pathways to Advanced Intermediates
These transformations highlight the molecule's role as a versatile platform, enabling the creation of a library of substituted trifluoroethoxybenzene derivatives for screening and development in various fields of chemical research.
Computational and Theoretical Studies on 1 Bromo 3 1,1,2 Trifluoroethoxy Benzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for substituted benzenes, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene, have been performed using functionals like B3LYP with basis sets such as 6-31++G(d,p) to determine optimized geometric parameters like bond lengths and bond angles. researchgate.net Similar approaches can be applied to 1-bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723) to predict its ground-state molecular geometry. These calculations would reveal how the bromo and trifluoroethoxy substituents influence the geometry of the benzene (B151609) ring. For instance, in studies of other halogenated benzenes like 1-bromo-2-chlorobenzene, DFT calculations have shown good agreement with experimental values for structural parameters. researchgate.net Such calculations also provide insights into the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding the molecule's reactivity and electronic transitions. researchgate.net
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This information helps in understanding reaction rates and selectivity.
The synthesis of aryl ethers, such as this compound, often involves C-O cross-coupling reactions. Theoretical studies, typically using DFT, can be employed to investigate the mechanisms of these reactions, which are often catalyzed by transition metals like palladium or copper. rsc.org Such computational studies would model the key steps of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination, to determine the most favorable reaction pathway. By calculating the energy profile of the reaction, researchers can identify the rate-determining step and understand how substituents on the aryl halide and the alcohol affect the reaction efficiency.
The benzene ring in this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. byjus.comlibretexts.org The existing bromo and trifluoroethoxy substituents direct incoming electrophiles to specific positions (ortho, meta, or para). The bromine atom is a deactivating but ortho-, para-directing group, while the trifluoroethoxy group's directing influence is more complex due to the interplay of inductive and resonance effects.
Theoretical studies can predict the regioselectivity of these reactions. nih.gov By calculating the stability of the intermediate carbocations (arenium ions) formed when the electrophile attacks each possible position on the ring, chemists can determine the most likely products. minia.edu.eg The position that leads to the most stable intermediate, often stabilized by resonance, will be the favored site of substitution. libretexts.org These calculations provide a quantitative basis for understanding the directing effects of the substituents. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is vital for structure elucidation and the interpretation of experimental spectra.
Predicted Spectroscopic Data
| Parameter | Predicted Value Range | Method of Prediction |
| ¹H NMR Chemical Shifts | Varies by proton environment | DFT, Additivity Models |
| ¹³C NMR Chemical Shifts | Varies by carbon environment | DFT, Additivity Models |
| Vibrational Frequencies (IR/Raman) | ~400-4000 cm⁻¹ | DFT (e.g., B3LYP) |
Note: This table represents the types of data that can be generated through computational studies. Specific predicted values for this compound require dedicated calculations.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, often using DFT with methods like GIAO (Gauge-Including Atomic Orbitals). liverpool.ac.uk The accuracy of these predictions allows for the assignment of experimental spectra and can help distinguish between different isomers or conformers. While general principles and additivity rules can provide rough estimates, DFT calculations offer more precise values by considering the specific electronic environment of each nucleus in the molecule. pdx.edumodgraph.co.uk
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov DFT methods are frequently used to compute harmonic vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies are often systematically scaled to better match experimental values, which are anharmonic. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-Br stretching, aiding in the interpretation of experimental vibrational spectra. nih.gov
Future Research Directions and Synthetic Prospects
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene (B6248723) and its analogs is ripe for optimization, with a focus on improving efficiency and adhering to the principles of green chemistry. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and challenging purification procedures. Future research should target the development of novel synthetic pathways that are not only high-yielding but also environmentally benign.
Key areas for investigation include the use of more readily available starting materials and the design of catalytic systems that can operate under milder conditions. For instance, the development of copper- or palladium-catalyzed trifluoroethoxylation of 3-bromophenol (B21344) or related precursors could offer a more direct and efficient route to the target molecule. Furthermore, exploring solvent-free reaction conditions or the use of recyclable solvent systems could significantly enhance the sustainability of the synthesis.
Exploration of Novel Reaction Chemistries for Derivatization
The bromine atom in this compound serves as a versatile functional group for a wide array of chemical transformations. Future research should focus on exploring novel reaction chemistries to derivatize this position, thereby accessing a diverse range of new chemical entities. Beyond traditional cross-coupling reactions, there is an opportunity to investigate more modern and innovative transformations.
For example, the application of photoredox catalysis could enable novel C-C and C-heteroatom bond formations under mild conditions. Additionally, the exploration of transition-metal-free coupling reactions, such as those mediated by organocatalysts or strong bases, could provide alternative and potentially more sustainable routes to complex derivatives. The development of regioselective functionalization methods for other positions on the aromatic ring would also be a valuable area of research.
Investigation of Cascade Reactions and Multicomponent Transformations
Future work could focus on designing one-pot sequences where the initial transformation of the bromine atom triggers a subsequent intramolecular or intermolecular reaction. For instance, a Suzuki coupling followed by an in-situ cyclization could lead to the rapid assembly of complex heterocyclic scaffolds. Similarly, the development of multicomponent reactions where this compound, a coupling partner, and a third component are combined in a single step would be highly valuable for generating diverse compound libraries.
Application of Automated Synthesis and Flow Chemistry in Production
The translation of synthetic routes from the laboratory to an industrial scale can be significantly streamlined through the adoption of automated synthesis and flow chemistry. These technologies offer numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen and optimize reaction conditions.
Future research should explore the adaptation of synthetic routes for this compound and its derivatives to flow chemistry platforms. This would enable continuous production, better control over reaction parameters, and the potential for in-line purification. Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore a wide range of reaction conditions and identify optimal protocols for the synthesis of new derivatives.
Design of New Catalytic Systems for Specific Transformations
The development of novel catalytic systems tailored for specific transformations of this compound is crucial for advancing its synthetic utility. While existing catalysts for cross-coupling and other reactions can likely be applied, the design of catalysts that exhibit high activity, selectivity, and functional group tolerance in the presence of the trifluoroethoxy group would be a significant advancement.
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for preparing brominated aromatic compounds with trifluoromethoxy/trifluoroethoxy substituents?
- Methodological Answer : Bromination of aromatic precursors is typically achieved using bromine (Br₂) in the presence of Lewis acid catalysts like Fe or AlBr₃. For example, 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene is synthesized via bromination of ethyl-substituted precursors under controlled conditions . For trifluoromethoxy derivatives, electrophilic substitution reactions or coupling of pre-functionalized aryl halides may be employed, leveraging the electron-withdrawing nature of the trifluoromethoxy group to direct bromination .
Q. How is the purity and structural integrity of brominated trifluoroethoxybenzene derivatives validated?
- Methodological Answer :
- Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with purity thresholds >95% (e.g., >95.0% GC/HLC for 1-Bromo-3-(trifluoromethoxy)benzene) .
- Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and integration ratios. Mass spectrometry (MS) for molecular weight verification (e.g., MW = 241.00 g/mol for C₇H₄BrF₃O) .
- InChI Key Analysis : Cross-referencing computed InChI keys (e.g., ITYCJCVRPBLODP-UHFFFAOYSA-N for 1-bromo-2-(trifluoromethoxy)benzene) ensures structural consistency .
Advanced Research Questions
Q. How does the trifluoromethoxy/trifluoroethoxy group influence the reactivity of bromine in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing NAS reactivity at the meta position. However, steric and electronic tuning (e.g., using polar aprotic solvents or microwave-assisted synthesis) can enhance reaction rates. Contradictions in yields may arise from competing side reactions (e.g., elimination or radical pathways), necessitating kinetic studies and DFT calculations to optimize conditions .
Q. What strategies resolve discrepancies in thermal stability data for brominated trifluoroethoxybenzene derivatives under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store samples at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated aromatics .
- Accelerated Aging Tests : Expose compounds to elevated temperatures (e.g., 40–60°C) and monitor decomposition via GC-MS. For example, 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) shows stability at room temperature but degrades above 100°C .
- Statistical Analysis : Use ANOVA to compare degradation rates under different humidity and light conditions, referencing safety protocols for halogenated compounds .
Key Considerations for Experimental Design
- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and closed systems to handle brominated compounds. Waste must be segregated and disposed via certified facilities .
- Reaction Optimization : Screen catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF for NAS) to improve regioselectivity. For example, AlBr₃ enhances bromination efficiency in electron-deficient aromatics .
- Data Validation : Cross-check NMR shifts with computational models (e.g., density functional theory) to confirm substituent effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
